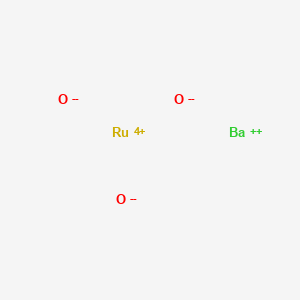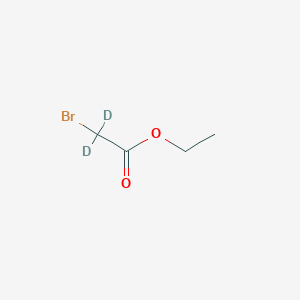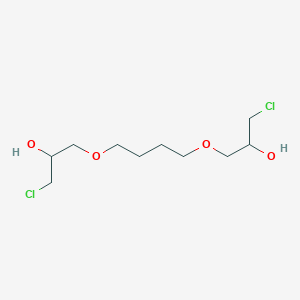
2,2,4-Trimethylheptane
Descripción general
Descripción
2,2,4-Trimethylheptane, also known as isooctane, is a hydrocarbon with the chemical formula C8H18. It is a colorless liquid with a boiling point of 99°C and is commonly used as a reference fuel for gasoline engines. Isooctane is an important compound in the petroleum industry, where it is used as a blending component for gasoline to increase its octane rating.
Aplicaciones Científicas De Investigación
Molecular Glass Former Studies : Shen et al. (2000) investigated the molecular glass former 2,2,4-Trimethylheptane using various techniques like calorimetric, dielectric, ultrasonic, and scattering methods. This study contributes to the understanding of molecular structures in glass-forming liquids (Shen et al., 2000).
Peroxidic Degradation in Polypropylene : Bertin et al. (2007) conducted a DFT study on the hydrogen atom abstraction from 2,4,6-Trimethylheptane, a model for peroxidic degradation in polypropylene. This research aids in understanding the chemical reactions involved in the degradation process of polymers (Bertin et al., 2007).
Iso-Octane Oxidation Modeling : Ranzi et al. (1997) presented a kinetic scheme for the oxidation of iso-octane (2,2,4-trimethyl-pentane), which is vital for understanding combustion and oxidation processes in automotive and industrial applications (Ranzi et al., 1997).
Hydroisomerization Catalysts : Mériaudeau et al. (1999) investigated the hydroconversion of 2,2,4-trimethylpentane over Pt–Pd/SAPO-31 and Pt–Pd/ZSM-48 catalysts. This research is significant for the petroleum industry, particularly in refining processes (Mériaudeau et al., 1999).
Volumetric Properties in Binary Mixtures : Papaioannou et al. (1991) reported on the densities and other volumetric properties of mixtures involving 2,2,4-trimethylpentane. This study is important for the chemical industry, where understanding the behavior of mixtures is crucial (Papaioannou et al., 1991).
Radiation Chemistry : Knight and Lewis (1964) explored the radiation chemistry of 2,2,4-trimethylpentane. This research has implications in the field of radiation physics and chemistry, particularly in understanding the effects of irradiation on hydrocarbons (Knight & Lewis, 1964).
Depolarized Light-Scattering Techniques : Hwang et al. (1998) studied the liquid-glass transition in trimethylheptane using depolarized near backscattering spectroscopy. This contributes to the understanding of dynamic processes in molecular liquids (Hwang et al., 1998).
Thermodynamic Properties in Mixtures : Malhotra and Woolf (1991) provided data on thermodynamic properties and excess volumes of mixtures involving 2,2,4-trimethylpentane. This is valuable for chemical engineering applications, particularly in the design of industrial processes (Malhotra & Woolf, 1991).
Safety and Hazards
2,2,4-Trimethylheptane is highly flammable and may be fatal if swallowed and enters airways . It may cause drowsiness or dizziness and skin irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding release to the environment . In case of skin contact, it’s advised to wash off with soap and plenty of water .
Propiedades
IUPAC Name |
2,2,4-trimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYGOARYARWJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871234 | |
| Record name | 2,2,4-Trimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14720-74-2 | |
| Record name | 2,2,4-Trimethylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14720-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4-Trimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)








